

Quantitative Omics Profiles Post-Perifosine Treatment

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Compound Focus: Perifosine

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The tables below summarize the quantitative changes in proteins and post-translational modification sites in SK-N-AS neuroblastoma cells after treatment with 10 μ M **perifosine** for 16 hours.

Table 1: Global Proteome and Acetylome Changes [1]

Analysis Type	Proteins/Sites Identified	Proteins/Sites Quantified	Up-regulated	Down-regulated	Regulation Threshold
Proteome	6,731 proteins	5,880 proteins	124 proteins	92 proteins	>1.5 (up), <0.67 (down)
Acetylome	Information not specified	3,415 lysine acetylation sites	Information not specified	Information not specified	>1.5 (up), <0.67 (down)

Table 2: Ubiquitylome Analysis and PTM Crosstalk [2] [3] [4]

Analysis Type	Sites & Proteins Quantified	Key Findings
Ubiquitylome	3,935 ubiquitination sites on 1,658 proteins	Involvement in binding, catalytic activity, and pathways like non-homologous end-joining and Ras signaling.

Analysis Type	Sites & Proteins Quantified	Key Findings
PTM Crosstalk	607 lysine sites found to be modified by both ubiquitination and acetylation.	14 proteins with significant changes (1.5-fold) in both modifications were identified as potential key targets.

Detailed Experimental Protocols

The following methodologies are critical for replicating the proteomic, acetylomic, and ubiquitylomic analyses.

1. Cell Culture and Treatment [1] [2] [3]

- **Cell Line:** SK-N-AS (AS) neuroblastoma cells.
- **Culture Conditions:** Maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.
- **Treatment:** Cells are treated with 10 µM **perifosine** (dissolved in DMSO) for 16 hours. Control groups receive an equivalent amount of DMSO.

2. SILAC Labeling and Protein Preparation [1] [2] [3]

- **SILAC Protocol:** Cells are metabolically labeled using a SILAC Protein Quantitation Kit. The control group is labeled with "light" isotopic lysine and arginine (K0R0), while the **perifosine**-treated group is labeled with "heavy" isotopes (K6R10). Cells are cultured for at least six generations to ensure full incorporation.
- **Protein Extraction:** After treatment, cells are sonicated in a lysis buffer (containing 8 M Urea, 5 mM DTT, 2 mM EDTA, protease inhibitors, and for ubiquitylome, the deubiquitinase inhibitor PR-619). The resulting lysate is centrifuged to remove debris.
- **Digestion:** Proteins are reduced, alkylated, and digested with trypsin (at a 1:50 enzyme-to-protein ratio) at 37°C for 16 hours.

3. Affinity Enrichment for PTM Analysis [1] [2] [3]

- **For Acetylome:** Peptides are subjected to affinity enrichment using specific anti-acetyllysine antibody beads.
- **For Ubiquitylome:** The same principle applies, using anti-ubiquitin remnant motif (K-ε-GG) antibody beads to enrich for ubiquitinated peptides. Peptides are incubated with pre-washed antibody beads overnight at 4°C, washed, and then eluted.

4. LC-MS/MS Analysis and Data Processing [1] [2] [3]

- **Fractionation:** Tryptic peptides are first separated into 80 fractions using high-pH reverse-phase HPLC to reduce complexity.
- **LC-MS/MS:** Peptides are analyzed on a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer coupled to an EASY-nLC 1000 UPLC system. The gradient runs from 6% to 80% solvent B (0.1% formic acid in acetonitrile) over 40 minutes.
- **Database Search:** Tandem mass spectra are processed using MaxQuant software, searching against the SwissProt database. Key parameters include: false discovery rate (FDR) < 1% at protein, peptide, and modification site levels; carbamidomethylation of cysteine as a fixed modification; and oxidation of methionine, and lysine acetylation or ubiquitination as variable modifications.

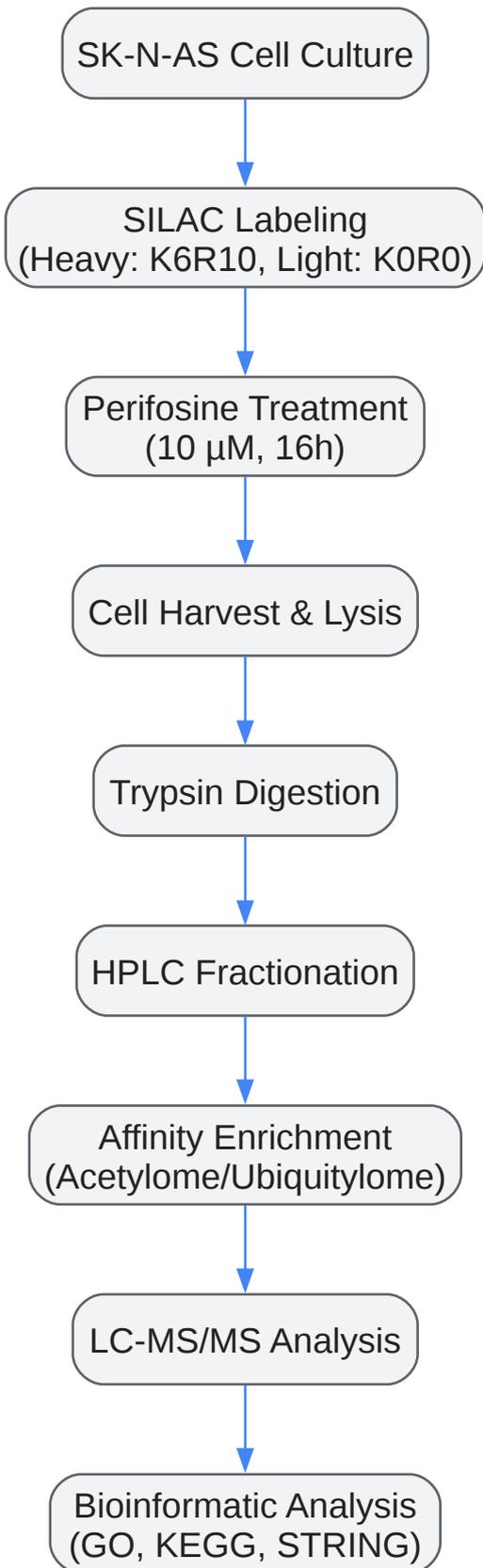
Bioinformatics and Functional Analysis

The vast datasets generated by MS are interpreted through a series of bioinformatic analyses.

- **Gene Ontology (GO) Annotation:** Classifies differentially expressed proteins and modified sites by biological process, cellular component, and molecular function using the UniProt-GOA database [1] [2].
- **Pathway and Domain Analysis:** The KEGG database is used for pathway enrichment, the CORUM database for protein complexes, and the InterPro database for protein domain annotation [1] [2].
- **Protein-Protein Interaction (PPI) Networks:** PPI networks are constructed using the STRING database to explore crosstalk between the proteome, acetylome, and ubiquitylome [2] [3].

Experimental Workflow and Pathway Diagram

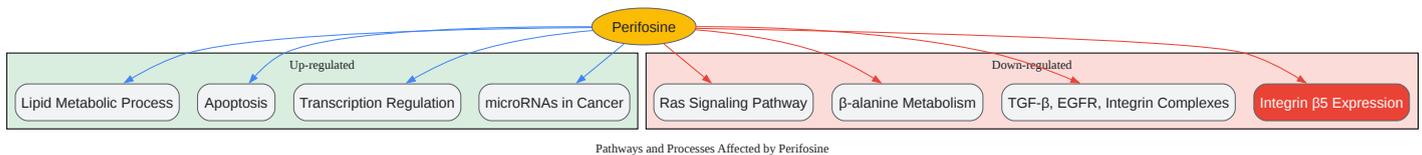
The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the biological pathways impacted by **perifosine** treatment.



Perifosine Omics Analysis Workflow

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*Experimental workflow for **perifosine** omics analysis.*



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*Key pathways and processes modulated by **perifosine** in neuroblastoma.*

Key Mechanisms and Clinical Relevance

The multi-omics studies reveal that **perifosine**'s mechanism is highly pleiotropic.

- **Beyond AKT Inhibition:** While **perifosine** effectively inhibits AKT phosphorylation [1] [5], the omics data show that its anti-tumor activity is largely mediated by reprogramming key cellular processes. Notably, the **down-regulation of Integrin $\beta 5$** was validated experimentally. Knockdown of Integrin $\beta 5$ alone was sufficient to induce cell death and inhibit migration, identifying it as a critical downstream effector of **perifosine** [1].
- **Post-Translational Modification Crosstalk:** The discovery of 607 lysine sites that can be both ubiquitinated and acetylated suggests a complex regulatory layer. The competition between these modifications on proteins involved in the ribosome, cell cycle, and metabolism can fundamentally alter their stability and function, contributing to **perifosine**'s efficacy [2] [3] [4].
- **Clinical Correlates:** The biological findings are supported by clinical evidence. A phase I/Ib trial of **perifosine** in high-risk, resistant neuroblastoma patients showed long-term progression-free survival in 9 of 27 patients, with a notably strong effect in those with **non-MYCN amplified** tumors [6]. This suggests that omics profiles could potentially help identify patient subgroups most likely to respond to therapy.

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References

1. and Proteome Analysis Identifies Novel Pathways and... Acetylome [pmc.ncbi.nlm.nih.gov]
2. Quantitative ubiquitylome analysis and crosstalk with ... [pmc.ncbi.nlm.nih.gov]
3. Quantitative ubiquitylome analysis and crosstalk with proteome ... [tcr.amegroups.org]
4. Quantitative Ubiquitylome Analysis and Crosstalk ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. in Vitro and in Vivo inhibition of Neuroblastoma tumor cell ... [ovid.com]
6. A phase I/Ib trial targeting the Pi3k/Akt pathway using perifosine [pubmed.ncbi.nlm.nih.gov]

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